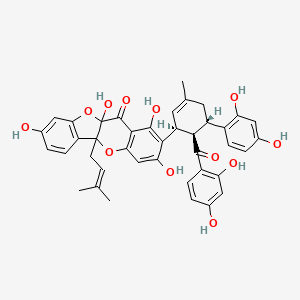

Sanggenon C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sanggenon C es un compuesto flavonóide natural que se encuentra en la corteza del tallo del árbol de morera (especie Morus). Es conocido por sus diversas actividades biológicas, que incluyen propiedades anticancerígenas, antiinflamatorias, antimicrobianas, antivirales, antitrombóticas e inmunomoduladoras . Este compuesto ha atraído una atención significativa debido a sus posibles aplicaciones terapéuticas en varios campos de la ciencia y la medicina.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Sanggenon C ejerce sus efectos a través de varios objetivos y vías moleculares:

Antiinflamatorio: This compound inhibe la activación del factor nuclear-kappa B (NF-kappaB) y la expresión de moléculas de adhesión, lo que reduce la inflamación.

Neuroprotector: Regula la vía de señalización RhoA-ROCK para inhibir la inflamación y el estrés oxidativo en la lesión por isquemia-reperfusión cerebral.

Análisis Bioquímico

Biochemical Properties

Sanggenon C plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of calcineurin/NFAT2, a protein phosphatase involved in cardiac hypertrophy and fibrosis . Additionally, this compound inhibits the ERK signaling pathway, which is essential for cell proliferation and survival . By blocking this pathway, this compound induces apoptosis in cancer cells. Furthermore, this compound suppresses the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses . This inhibition leads to reduced expression of inducible nitric oxide synthase (iNOS) and decreased production of nitric oxide (NO), which are critical mediators of inflammation .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound induces apoptosis by increasing the production of reactive oxygen species (ROS) and inhibiting the expression of iNOS . This leads to the activation of the mitochondrial apoptosis pathway, characterized by the downregulation of Bcl-2 protein expression . In addition, this compound has been shown to inhibit the proliferation of colon cancer cells and induce cell cycle arrest in the G0-G1 phase . In neuronal cells, this compound ameliorates cerebral ischemia-reperfusion injury by reducing inflammation, oxidative stress, and cell apoptosis through the regulation of the RhoA-ROCK signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and pathways. This compound binds to and inhibits the activity of calcineurin/NFAT2, leading to the suppression of cardiac hypertrophy and fibrosis . It also blocks the ERK signaling pathway, which results in the inhibition of mitochondrial fission and induction of apoptosis in cancer cells . Furthermore, this compound inhibits the activity of NF-κB, reducing the expression of iNOS and the production of NO . This inhibition of NF-κB activity also leads to decreased expression of cell adhesion molecules, such as VCAM-1, and reduced inflammation . Additionally, this compound modulates the expression of death-associated protein kinase 1 (DAPK1) by controlling its ubiquitination and degradation, further contributing to its pro-apoptotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability and maintains its biological activity under various conditions. Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In colorectal cancer cells, this compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner . In neuronal cells, this compound provides neuroprotective effects by reducing inflammation and oxidative stress over time . These studies suggest that this compound remains effective and stable over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a zebrafish model of osteoporosis, this compound was found to stimulate osteoblastic proliferation and differentiation, inhibit osteoclastic resorption, and ameliorate prednisone-induced osteoporosis in a dose-dependent manner . Higher doses of this compound resulted in increased mineralization of the vertebrate column, suggesting its potential to reverse bone loss . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mitochondrial apoptosis pathway and the RhoA-ROCK signaling pathway. In cancer cells, this compound increases the production of ROS and inhibits the expression of iNOS, leading to the activation of the mitochondrial apoptosis pathway . This pathway involves the downregulation of Bcl-2 protein expression and the induction of cell death. In neuronal cells, this compound regulates the RhoA-ROCK signaling pathway, reducing inflammation and oxidative stress . These metabolic pathways highlight the diverse mechanisms through which this compound exerts its biological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. In cancer cells, this compound is distributed to the mitochondria, where it induces apoptosis by inhibiting mitochondrial fission . In neuronal cells, this compound is localized to the cytoplasm and nucleus, where it regulates the expression of genes involved in inflammation and oxidative stress . The transport and distribution of this compound within cells and tissues are critical for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. In cancer cells, this compound is primarily localized to the mitochondria, where it inhibits mitochondrial fission and induces apoptosis . This localization is essential for its pro-apoptotic effects and its ability to inhibit cell proliferation. In neuronal cells, this compound is found in the cytoplasm and nucleus, where it regulates the expression of genes involved in inflammation and oxidative stress . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are crucial for its biological activity and therapeutic potential.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Sanggenon C es un aducto de tipo Diels-Alder, que se deriva biosintéticamente de la cicloadición intermolecular [4+2] de dienófilos (principalmente chalconas) y dienos de dehidroprenilfenol . La mezcla de cicloaductos endo se trata secuencialmente con bicarbonato de sodio acuoso y trifluoruro de trietilamina para producir una mezcla de this compound y sanggenon O con un rendimiento combinado del 36% en tres pasos .

Métodos de producción industrial

La producción industrial de this compound implica principalmente la extracción de fuentes naturales, como la corteza del tallo del árbol de morera. El proceso de extracción incluye extracción con solventes, purificación y cristalización para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de reacciones

Sanggenon C experimenta diversas reacciones químicas, que incluyen:

Oxidación: This compound exhibe propiedades antioxidantes al eliminar radicales libres e inhibir el estrés oxidativo.

Reducción: Puede experimentar reacciones de reducción, aunque los detalles específicos sobre las reacciones de reducción son limitados.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y otros agentes oxidantes.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de this compound, mientras que las reacciones de sustitución pueden resultar en derivados flavonoides sustituidos .

Comparación Con Compuestos Similares

Sanggenon C se compara con otros compuestos similares, como:

Sanggenon D: Tanto this compound como sanggenon D son aductos de tipo Diels-Alder con propiedades antioxidantes.

Kuwanon C y Kuwanon G: Estos compuestos también se aislan del árbol de morera y comparten actividades biológicas similares, incluidas las propiedades anticancerígenas y antiinflamatorias.

This compound destaca por su combinación única de actividades biológicas y sus posibles aplicaciones terapéuticas en varios campos de la ciencia y la medicina.

Propiedades

Número CAS |

80651-76-9 |

|---|---|

Fórmula molecular |

C40H36O12 |

Peso molecular |

708.7 g/mol |

Nombre IUPAC |

(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39-,40-/m1/s1 |

Clave InChI |

XETHJOZXBVWLLM-HUKCQOFTSA-N |

SMILES |

O=C1C(OC2=CC(O)=CC=C23)(O)C3(C/C=C(C)\C)OC4=C1C(O)=C([C@@H]5[C@H](C(C6=CC=C(O)C=C6O)=O)[C@@H](C7=CC=C(O)C=C7O)CC(C)=C5)C(O)=C4 |

SMILES isomérico |

CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@@]6(C7=C(C=C(C=C7)O)O[C@@]6(C5=O)O)CC=C(C)C)O |

SMILES canónico |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

80651-76-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

cathayanon E sanggenon C sanggenone C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.